molecular formula C16H22N2O2 B11850932 Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate CAS No. 1086394-76-4

Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate

Cat. No.: B11850932
CAS No.: 1086394-76-4
M. Wt: 274.36 g/mol
InChI Key: FJHGHWYEBQYRBD-UHFFFAOYSA-N
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Description

Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate is a chemical compound with the molecular formula C16H22N2O2. It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. One common method involves the use of a spirocyclic lactam as the starting material, which undergoes nucleophilic substitution with benzylamine to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted spirocyclic compounds .

Scientific Research Applications

Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate is unique due to its specific structural features and the presence of the benzyl and carboxylate groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1086394-76-4

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-4-8-16(18)9-10-17-13-16/h1-3,6-7,17H,4-5,8-13H2

InChI Key

FJHGHWYEBQYRBD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C2(C1)CCNC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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